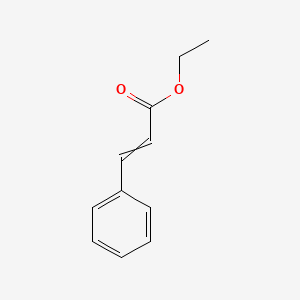

Ethyl 3-phenylprop-2-enoate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEBGUQPQBELIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022520 | |

| Record name | Ethyl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-36-6 | |

| Record name | Ethyl cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Ethyl 3-phenylprop-2-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-phenylprop-2-enoate (B8295013), a valuable compound in the pharmaceutical and fragrance industries. This document details established synthetic methodologies, including Fischer-Speier esterification and Claisen-Schmidt condensation, and provides a thorough characterization profile based on modern spectroscopic techniques.

Physicochemical Properties

Ethyl 3-phenylprop-2-enoate, also known as ethyl cinnamate (B1238496), is an organic compound with the chemical formula C₁₁H₁₂O₂.[1] It is a colorless to pale yellow liquid with a characteristic sweet, fruity, and balsamic odor.[2][3]

| Property | Value |

| Molecular Weight | 176.21 g/mol [1][2] |

| Boiling Point | 271 °C[3][4] |

| Melting Point | 6-8 °C[3] |

| Density | 1.049 g/mL at 20 °C[3] |

| Refractive Index | n20/D 1.558[3] |

| Solubility | Insoluble in water; miscible with ethanol (B145695) and ether.[3][4] |

Synthesis Methodologies

Two primary methods for the synthesis of this compound are the Fischer-Speier esterification of cinnamic acid and the Claisen-Schmidt condensation of benzaldehyde (B42025) with ethyl acetate (B1210297).

Fischer-Speier Esterification

This acid-catalyzed esterification is a direct and common method for producing ethyl cinnamate from cinnamic acid and ethanol.[5][6] The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine trans-cinnamic acid, an excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for a period of 1-10 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent, such as diethyl ether, and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted cinnamic acid.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated to yield the crude ethyl cinnamate, which can be further purified by vacuum distillation.[7]

dot

Caption: Fischer-Speier Esterification Workflow.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation provides an alternative route to ethyl cinnamate, involving the base-catalyzed reaction between benzaldehyde and ethyl acetate.[7][8][9] Sodium metal or sodium ethoxide are commonly used as the base.

Experimental Protocol:

-

To a two-necked flask fitted with a stirrer and a dropping funnel, add dry xylene and clean sodium metal pieces.[7]

-

Heat the mixture with stirring to melt the sodium and create a fine dispersion.[7]

-

Cool the flask to 0-5 °C in an ice bath.

-

Slowly add a mixture of absolute ethyl acetate and a small amount of absolute ethanol to the sodium suspension.[7]

-

Add pure benzaldehyde dropwise to the reaction mixture while maintaining the temperature between 0 and 5 °C.[7] The addition typically takes 1.5 to 2 hours.[7]

-

Continue stirring for an additional hour after the benzaldehyde addition is complete, or until most of the sodium has reacted.[7]

-

Quench the reaction by carefully adding glacial acetic acid, followed by water.[7]

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.[7]

-

Combine the organic layers, wash with 6 N hydrochloric acid, and dry over anhydrous sodium sulfate.[7]

-

Remove the ethyl acetate by distillation at atmospheric pressure.

-

Purify the resulting crude ethyl cinnamate by vacuum distillation, collecting the fraction boiling at 128–133 °C/6 mm Hg.[7]

dot

Caption: Claisen-Schmidt Condensation Pathway.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.32 | t | 3H | -OCH₂CH ₃ |

| 4.24 | q | 2H | -OCH ₂CH₃ |

| 6.43 | d | 1H | =CH -COOEt |

| 7.24-7.57 | m | 5H | Aromatic protons |

| 7.67 | d | 1H | Ph-CH = |

Spectra acquired in CDCl₃. Data sourced from[10].

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is used to identify the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 14.3 | -OCH₂C H₃ |

| 60.4 | -OC H₂CH₃ |

| 118.4 | =C H-COOEt |

| 128.1 | Aromatic CH |

| 128.9 | Aromatic CH |

| 130.2 | Aromatic CH |

| 134.5 | Aromatic C (quaternary) |

| 144.5 | Ph-C H= |

| 166.8 | C =O |

Spectra acquired in CDCl₃. Data sourced from[10].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[11][12]

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2980 | Aliphatic C-H stretch |

| ~1715 | C=O (ester) stretch |

| ~1635 | C=C (alkene) stretch |

| ~1170 | C-O (ester) stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

| m/z | Assignment |

| 176 | [M]⁺ (Molecular ion) |

| 148 | [M - C₂H₄]⁺ |

| 131 | [M - OC₂H₅]⁺ |

| 103 | [C₆H₅CH=CH]⁺ |

| 77 | [C₆H₅]⁺ |

Data sourced from[13][14][15].

Conclusion

This technical guide has detailed the synthesis of this compound via Fischer-Speier esterification and Claisen-Schmidt condensation, providing comprehensive experimental protocols. Furthermore, a complete characterization profile using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry has been presented, offering researchers and drug development professionals a thorough reference for the preparation and identification of this important chemical compound.

References

- 1. This compound | C11H12O2 | CID 7649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. chembk.com [chembk.com]

- 4. prepchem.com [prepchem.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. EP0909751A1 - A process for the preparation of cinnamic acid esters - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Solved 13C and 1H NMR spectra for ethyl trans-cinnamate for | Chegg.com [chegg.com]

- 11. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 12. Cinnamic Acid,Methyl Cinnamate,Ethyl Cinnamate,Cinnamic Alcohol Supplier and Distributor of Bulk [cinnamic-acid.com]

- 13. ez.restek.com [ez.restek.com]

- 14. ethyl-(E)-cinnamate,ethyl-trans-cinnamate(4192-77-2) MS [m.chemicalbook.com]

- 15. massbank.eu [massbank.eu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 3-phenylprop-2-enoate (B8295013)

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 3-phenylprop-2-enoate, also known as ethyl cinnamate. The information is curated for researchers, scientists, and professionals in drug development, offering a detailed look at its chemical and physical characteristics. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for property determination, and includes a workflow diagram for logical clarity.

Chemical Identity and Structure

This compound is an organic compound, specifically the ethyl ester of cinnamic acid. It is a colorless to pale yellow liquid with a characteristic sweet, fruity, and balsamic odor, reminiscent of cinnamon.[1]

-

IUPAC Name: ethyl (2E)-3-phenylprop-2-enoate

-

Synonyms: Ethyl cinnamate, Ethyl (E)-cinnamate, 3-Phenyl-2-propenoic acid ethyl ester[2][3]

-

CAS Number: 103-36-6[4]

-

Molecular Formula: C₁₁H₁₂O₂[4]

-

InChIKey: KBEBGUQPQBELIU-CMDGGOBGSA-N[5]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in various fields, including as a flavoring agent, in perfumery, and as an intermediate in organic synthesis. These properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Molecular Weight | 176.21 g/mol | [2][4][6] |

| Appearance | Almost colorless transparent oily liquid | [4] |

| Odor | Sweet, fruity, balsamic, cinnamon-like | [1][4] |

Thermal and Physical Properties

| Property | Value | Reference |

| Melting Point | 6-8 °C | [4] |

| Boiling Point | 271-273 °C | [4][5] |

| Density | 1.049 g/mL at 20 °C | [4] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Refractive Index (n²⁰/D) | 1.558 - 1.560 | [4][5] |

Solubility Data

| Solvent | Solubility | Reference |

| Water | Insoluble | [4] |

| Ethanol | Miscible | [4] |

| Methanol | 381.86 g/L at 25 °C | [2] |

| Isopropanol | Soluble | [2] |

| Ether | Miscible | [4] |

| Glycerol | Insoluble | [4] |

| Propylene Glycol | Slightly soluble | [4] |

Spectral Data

| Technique | Data Reference |

| ¹H NMR | Available in literature |

| ¹³C NMR | Available in literature[6] |

| Mass Spectrometry (GC-MS) | Available in literature[3][6] |

| Infrared (IR) Spectroscopy | Available in literature[6] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These are generalized protocols that can be adapted for this specific compound.

Determination of Melting Point (Capillary Method)

This method is suitable for determining the melting point of compounds that are solid at or near room temperature. Since this compound has a melting point of 6-8 °C, this procedure would need to be conducted in a cooled environment.

Materials:

-

Sample of this compound (solidified)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus with a cooling stage or a Thiele tube with a suitable cooling bath

-

Thermometer

Procedure:

-

Ensure the sample of this compound is completely solidified by cooling it below its melting point.

-

Finely powder a small amount of the solidified sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.[7]

-

Place the capillary tube into the heating/cooling block of the melting point apparatus.

-

Cool the block to a temperature a few degrees below the expected melting point.

-

Slowly increase the temperature at a rate of 1-2 °C per minute.[7]

-

Record the temperature at which the first drop of liquid is observed (onset of melting).

-

Record the temperature at which the last solid crystal melts (completion of melting). The range between these two temperatures is the melting point range.

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Materials:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Liquid sample of this compound

-

Heating bath (e.g., Thiele tube with silicone oil)

-

Thermometer

Procedure:

-

Place a small amount of the liquid sample into the fusion tube.[8][9]

-

Invert a capillary tube (sealed end up) and place it inside the fusion tube containing the sample.[9]

-

Attach the fusion tube to a thermometer.

-

Heat the apparatus slowly and uniformly.

-

Observe the capillary tube. A steady stream of bubbles will emerge as the liquid's vapor pressure increases and eventually equals the atmospheric pressure.[8][9]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[8][9]

Determination of Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Selected solvent of high purity

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent to create a saturated solution.[10][11]

-

Seal the vial and place it in a constant temperature shaker (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[10]

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solute.[10][11]

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.[11]

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor, to determine the solubility.[11]

Workflow and Process Diagrams

The following diagram illustrates a general workflow for the physicochemical characterization of this compound.

Caption: Workflow for the physicochemical characterization of a compound.

Conclusion

This technical guide provides essential physicochemical data and standardized experimental protocols for this compound. The presented information is fundamental for its handling, application, and for further research and development activities. The structured presentation of data and methodologies aims to support scientists and researchers in their work with this versatile compound.

References

- 1. Solved 2. (20 points) The synthesis of | Chegg.com [chegg.com]

- 2. scent.vn [scent.vn]

- 3. 2-Propenoic acid, 3-phenyl-, ethyl ester [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. ethyl (E)-3-phenylprop-2-enoate [stenutz.eu]

- 6. This compound | C11H12O2 | CID 7649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Spectroscopic data analysis of Ethyl 3-phenylprop-2-enoate (NMR, IR, Mass Spec)

An In-depth Examination of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

Ethyl 3-phenylprop-2-enoate (B8295013), commonly known as ethyl cinnamate, is an organic ester with applications in the fragrance, flavor, and pharmaceutical industries. A thorough understanding of its chemical structure and purity is paramount for its effective and safe use. This technical guide provides a comprehensive analysis of the spectroscopic data of ethyl 3-phenylprop-2-enoate, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated spectral data, and visual representations of analytical workflows and fragmentation pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Experimental Protocols

The following sections outline the methodologies for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.[1][2] The use of a deuterated solvent is crucial to avoid interference from solvent protons in ¹H NMR spectra.[3]

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer.[4] The instrument is tuned and the magnetic field is shimmed to ensure homogeneity. A standard single-pulse experiment is performed. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer at a frequency of 100 MHz.[4] To enhance the signal-to-noise ratio and simplify the spectrum, proton decoupling is employed.[5] Chemical shifts are reported in ppm relative to the residual solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: For the analysis of liquid this compound, a neat sample is used. A single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[6][7] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[6][8]

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[9] The spectrum is typically scanned over the mid-infrared range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The analysis is performed using a mass spectrometer equipped with an Electron Ionization (EI) source.[10][11] The volatile liquid sample of this compound is introduced into the high vacuum of the ion source where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[10][11] This causes the molecule to ionize and fragment.

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[12] The detector records the abundance of each ion, generating a mass spectrum.

Data Presentation

The spectroscopic data for this compound are summarized in the following tables.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.69 | d | 16.0 | 1H | H-β |

| 7.52-7.35 | m | - | 5H | Aromatic-H |

| 6.44 | d | 16.0 | 1H | H-α |

| 4.27 | q | 7.1 | 2H | -OCH₂CH₃ |

| 1.34 | t | 7.1 | 3H | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| 167.0 | C=O |

| 144.7 | C-β |

| 134.4 | Aromatic C (quaternary) |

| 130.3 | Aromatic C-H |

| 128.9 | Aromatic C-H |

| 128.1 | Aromatic C-H |

| 118.3 | C-α |

| 60.5 | -OCH₂CH₃ |

| 14.3 | -OCH₂CH₃ |

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3061 | Medium | Aromatic C-H stretch |

| 2980 | Medium | Aliphatic C-H stretch |

| 1717 | Strong | C=O stretch (ester) |

| 1638 | Strong | C=C stretch (alkene) |

| 1173 | Strong | C-O stretch (ester) |

| 980 | Strong | =C-H bend (trans alkene) |

| 767, 685 | Strong | Aromatic C-H bend |

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 176 | 35 | [M]⁺ (Molecular Ion) |

| 131 | 100 | [M - OCH₂CH₃]⁺ |

| 103 | 44 | [C₈H₇]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Visualization of Spectroscopic Analysis

Visual diagrams are provided below to illustrate the workflow of the spectroscopic analysis and the fragmentation pathway in mass spectrometry.

References

- 1. organomation.com [organomation.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. nmr.ceitec.cz [nmr.ceitec.cz]

- 6. researchgate.net [researchgate.net]

- 7. eng.uc.edu [eng.uc.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. rroij.com [rroij.com]

An In-depth Technical Guide to the Fischer-Speier Esterification for the Synthesis of Ethyl 3-phenylprop-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-phenylprop-2-enoate, commonly known as ethyl cinnamate (B1238496), is a valuable ester widely utilized in the pharmaceutical, cosmetic, and food industries for its characteristic fruity and balsamic aroma, as well as its potential biological activities, including antioxidant and antifungal properties.[1] The synthesis of ethyl cinnamate is a fundamental reaction in organic chemistry, often accomplished through the Fischer-Speier esterification. This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the synthesis of ethyl cinnamate via this classic and efficient method.

Core Mechanism of Fischer-Speier Esterification

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution reaction between a carboxylic acid and an alcohol.[2][3] In the synthesis of this compound, trans-cinnamic acid reacts with ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water produced is removed.[4][5]

The mechanism proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the cinnamic acid, increasing the electrophilicity of the carbonyl carbon.[2][6]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the now more electrophilic carbonyl carbon.[4][7]

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate.[4][6]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[2]

-

Elimination of Water: The protonated hydroxyl group is a good leaving group (water), which is eliminated, reforming the carbonyl group.

-

Deprotonation: The protonated carbonyl of the ester is then deprotonated, regenerating the acid catalyst and yielding the final product, ethyl cinnamate.[7]

Visualizing the Reaction Mechanism

Caption: The mechanism of Fischer-Speier esterification for ethyl cinnamate synthesis.

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of ethyl cinnamate using Fischer-Speier esterification and related methods.

| Reactant (Cinnamic Acid) | Reactant (Ethanol) | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 37.048 g | 65.55 mL | Conc. H₂SO₄ (2.56 mL) | Benzene (50 mL) | 120 (reflux) | Overnight | 92.8% (based on 38.49 g actual yield) | [8] |

| 1 mmol | 1 mmol | Heteropolyacid (1 mol%) | Toluene | Reflux | N/A | N/A | [1] |

| N/A | N/A | Conc. H₂SO₄ | N/A | 60 | 1 hour | N/A | [9] |

| N/A | N/A | Conc. H₂SO₄ (catalytic) | N/A | Reflux | 1-4 hours | N/A | [1] |

| N/A | N/A | Conc. H₂SO₄ (ultrasound) | N/A | N/A | N/A | 96.61% | [10] |

Note: "N/A" indicates that the specific data point was not available in the cited source.

Detailed Experimental Protocol

This section provides a representative, detailed methodology for the synthesis of ethyl cinnamate based on classical Fischer esterification procedures.

Materials:

-

trans-Cinnamic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator (optional)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine trans-cinnamic acid and an excess of absolute ethanol. While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle or oil bath. Maintain the reflux for 1 to 4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[1]

-

Cooling and Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with diethyl ether or ethyl acetate.

-

Neutralization: Transfer the diluted mixture to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid catalyst. Caution should be exercised as carbon dioxide gas will be evolved.[8]

-

Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent from the organic layer using a rotary evaporator or by distillation.

-

Purification: The crude ethyl cinnamate can be further purified by vacuum distillation to obtain a clear, colorless to pale yellow liquid.[11]

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis and purification of ethyl cinnamate.

Conclusion

The Fischer-Speier esterification remains a robust and widely employed method for the synthesis of this compound. A thorough understanding of its mechanism, coupled with optimized experimental conditions, allows for high-yield production of this important ester. The protocol and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, providing the necessary information for the successful synthesis, purification, and characterization of ethyl cinnamate.

References

- 1. benchchem.com [benchchem.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. cerritos.edu [cerritos.edu]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. athabascau.ca [athabascau.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Solved 2. (20 points) The synthesis of | Chegg.com [chegg.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

The Multifaceted Bioactivity of Ethyl 3-Phenylprop-2-enoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-phenylprop-2-enoate (B8295013), commonly known as ethyl cinnamate (B1238496), and its derivatives are a class of organic compounds that have garnered significant attention in the scientific community for their diverse biological activities.[1][2][3][4] Naturally occurring in various plants, these compounds are also readily synthesized, making them attractive candidates for drug discovery and development.[2][4] This technical guide provides an in-depth overview of the biological activity screening of ethyl 3-phenylprop-2-enoate derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Antimicrobial Activity

Ethyl cinnamate and its derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi.[5][6][7] The antimicrobial efficacy is often influenced by the nature of the substituents on the phenyl ring and the ester group.[6][7]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of antimicrobial potency, with lower values indicating greater efficacy. The following table summarizes the MIC values for ethyl cinnamate and some of its derivatives against various microorganisms.

| Compound | Microorganism | MIC (µM) | Reference |

| Ethyl cinnamate | Candida albicans | 726.36 | [5] |

| Ethyl cinnamate | Candida tropicalis | 726.36 | [5] |

| Ethyl cinnamate | Candida glabrata | 726.36 | [5] |

| Butyl cinnamate | Candida albicans | 626.62 | [5] |

| Butyl cinnamate | Candida tropicalis | 626.62 | [5] |

| Butyl cinnamate | Candida glabrata | 626.62 | [5] |

| Decyl cinnamate | Staphylococcus aureus | 550.96 | [5] |

| Decyl cinnamate | Staphylococcus epidermidis | 550.96 | [5] |

| Decyl cinnamate | Pseudomonas aeruginosa | 550.96 | [5] |

| Benzyl cinnamate | Staphylococcus aureus | 537.81 | [6] |

| Benzyl cinnamate | Staphylococcus epidermidis | 537.81 | [6] |

| Ethyl cinnamate derivative (o-NO2) | Psoroptes cuniculi | 39.2 µg/mL | [2] |

| Ethyl cinnamate derivative (m-NO2) | Psoroptes cuniculi | 29.8 µg/mL | [2] |

Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[8]

-

Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.[8][9]

-

Inoculation: Each well is inoculated with the standardized microbial suspension.[8][9]

-

Controls: Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.[8]

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]

Antioxidant Activity

Several studies have highlighted the antioxidant potential of ethyl cinnamate and its derivatives, which is their ability to scavenge free radicals and protect against oxidative stress.[3][10][11] This activity is often attributed to the chemical structure of the cinnamoyl moiety.

Quantitative Data: Antioxidant Activity

The half-maximal inhibitory concentration (IC50) is a common metric for antioxidant activity, representing the concentration of a compound required to scavenge 50% of free radicals.

| Compound | Assay | IC50 | Reference |

| Cinnamic acid | DPPH | 1.2 µg/mL | [10] |

| Ethyl cinnamate | DPPH | 0.64 µg/mL | [10] |

| Cinnamyl alcohol | DPPH | 0.84 µg/mL | [10] |

| Ethyl cinnamate (from P. angolensis) | DPPH | 0.48 µg/mL | [10] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the antioxidant capacity of a compound.[12][13]

Objective: To measure the ability of a compound to scavenge the stable DPPH free radical.

Materials:

-

Test compounds (this compound derivatives)

-

DPPH solution (in methanol (B129727) or ethanol)

-

Methanol or ethanol

-

Spectrophotometer or microplate reader

-

96-well microtiter plates

Procedure:

-

Preparation of Solutions: Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent.[13] Prepare a working solution of DPPH.[13]

-

Reaction Mixture: In a 96-well plate, add different concentrations of the test compounds or standard to the DPPH solution.[13]

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[12][14]

-

Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).[13][14]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.[13] The IC50 value is then determined from a dose-response curve.

Anti-inflammatory Activity

Ethyl p-methoxycinnamate (EPMC), a derivative of ethyl cinnamate, has been shown to possess significant anti-inflammatory properties.[15][16][17] Its mechanism of action is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[16]

Quantitative Data: Anti-inflammatory Activity

| Compound | Target | IC50 (µM) | Reference |

| Ethyl p-methoxycinnamate (EPMC) | COX-1 | 1.12 | [16] |

| Ethyl p-methoxycinnamate (EPMC) | COX-2 | 0.83 | [16] |

| Indomethacin (Standard) | COX-1 | 0.33 | [16] |

| Indomethacin (Standard) | COX-2 | 0.51 | [16] |

Signaling Pathway: COX Inhibition

Anticancer Activity

Emerging research indicates that ethyl cinnamate and its derivatives possess anticancer properties.[1][18][19] One of the proposed mechanisms for this activity is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

Quantitative Data: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| Ethyl cinnamate | HUVECs (apoptosis) | 31.79 | [1] |

| Cinnamic acid derivative 4ii | Multiple cancer cell lines | Potent LOX inhibitor | [18][20] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.[21][22][23]

Objective: To determine the cytotoxic effect of a compound on cancer cells.

Materials:

-

Test compounds (this compound derivatives)

-

Cancer cell lines

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.[21][23][24]

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.[21][24]

-

Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.[21][23]

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathway: VEGFR2 Inhibition

Ethyl cinnamate has been shown to suppress tumor growth by inhibiting angiogenesis through the attenuation of the VEGFR2 signaling pathway.[1][25]

Conclusion

The diverse biological activities of this compound and its derivatives make them a compelling area of research for the development of new therapeutic agents. Their demonstrated antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, coupled with their synthetic accessibility, position them as valuable lead compounds in drug discovery. Further investigation into their structure-activity relationships and mechanisms of action will be crucial in unlocking their full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C11H12O2 | CID 7649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. benchchem.com [benchchem.com]

- 9. scielo.br [scielo.br]

- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 15. [PDF] Structure-Activity Relationship Study on the Ethyl p -Methoxycinnamate as an Anti-Inflammatory Agent | Semantic Scholar [semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. merckmillipore.com [merckmillipore.com]

- 25. Ethyl cinnamate suppresses tumor growth through anti-angiogenesis by attenuating VEGFR2 signal pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural occurrence and isolation of Ethyl 3-phenylprop-2-enoate

An In-depth Technical Guide on the Natural Occurrence and Isolation of Ethyl 3-phenylprop-2-enoate (B8295013)

Introduction

Ethyl 3-phenylprop-2-enoate, commonly known as ethyl cinnamate (B1238496), is an organic compound with the chemical formula C₁₁H₁₂O₂.[1][2] It is the ester formed from cinnamic acid and ethanol (B145695).[3][4] This compound presents as a colorless to pale yellow liquid with a characteristic sweet, fruity, and balsamic odor, reminiscent of cinnamon.[2][3][4] Due to its pleasant aroma, ethyl cinnamate is a valuable ingredient in the flavor and fragrance industries, utilized in perfumes, cosmetics, and as a flavoring agent in foods and beverages to impart fruity and spicy notes.[3][5] It is slightly soluble in water but soluble in organic solvents like ethanol and ether.[2] This guide provides a detailed overview of its natural occurrence, biosynthetic origins, and the technical protocols for its isolation and purification from natural sources.

Natural Occurrence

Ethyl cinnamate is a naturally occurring phenylpropanoid found in various plants and their essential oils. It is a significant flavor and aroma component in many fruits and spices. The compound has been identified in the essential oil of cinnamon and is notably a major constituent in the rhizomes of Kaempferia galanga (aromatic ginger).[4][6] Its presence extends to other organisms, including Mandragora autumnalis.[1] The concentration of ethyl cinnamate can vary significantly depending on the plant species, geographical location, and extraction method used.

Table 1: Quantitative Occurrence of Ethyl Cinnamate and its Derivatives in Natural Sources

| Natural Source | Plant Part | Compound | Concentration / Yield | Reference |

| Kaempferia galanga L. | Rhizomes | Ethyl p-methoxycinnamate & Ethyl cinnamate | Major constituents | [7] |

| Kaempferia galanga L. | Rhizomes | Ethyl p-methoxycinnamate | 1.43% - 1.84% (by maceration) | [8][9] |

| Kaempferia galanga L. | Rhizomes | Ethyl p-methoxycinnamate | 0.98% (by soxhletation) | [8] |

| Kaempferia galanga L. | Rhizomes | Ethyl p-methoxycinnamate | 0.33% (by soxhletation with n-hexane) | [9] |

| Kaempferia galanga L. | Rhizomes | Ethyl p-methoxycinnamate | 31.77% (in essential oil) | [10] |

| Pycnanthus angolensis | Leaves | Ethyl cinnamate | Isolated from ethyl acetate (B1210297) fraction | [11] |

| Cinnamon | Essential Oil | Ethyl cinnamate | Present | [3][4] |

Biosynthesis

The biosynthesis of ethyl cinnamate in plants is a multi-step process originating from the shikimate pathway. This fundamental metabolic route produces the aromatic amino acid L-phenylalanine, which serves as the primary precursor.

-

Formation of Cinnamic Acid : The process begins with the enzyme Phenylalanine Ammonia-Lyase (PAL), which catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. This is a crucial entry point into the phenylpropanoid pathway.[6]

-

Esterification : Following its formation, cinnamic acid is esterified with ethanol to produce ethyl cinnamate. In many plants, related esters like methyl cinnamate are synthesized by specific enzymes such as cinnamic acid methyltransferase (CAMT), which belongs to the SABATH family of methyltransferases.[12][13] While the specific enzyme for ethyl ester formation is less commonly characterized, the general mechanism involves the activation of cinnamic acid (e.g., to a Coenzyme A thioester) followed by reaction with ethanol, or direct enzymatic catalysis.

Isolation and Purification Protocols

The isolation of ethyl cinnamate from natural sources typically involves extraction to separate the essential oil or crude extract, followed by purification to obtain the compound in a pure form. The choice of method depends on the source material and the desired purity and yield.

Steam Distillation

Steam distillation is a widely used method for extracting volatile compounds like ethyl cinnamate from plant materials. It is particularly effective for separating essential oils from non-volatile components.

Experimental Protocol: General Steam Distillation [14][15][16][17]

-

Sample Preparation : The plant material (e.g., rhizomes of K. galanga) is ground or chopped to increase the surface area for efficient extraction.

-

Apparatus Setup : A steam distillation apparatus is assembled. The ground plant material is placed in a large round-bottom flask (the distilling flask) and covered with water. A Claisen adapter is recommended to prevent foam and splashes from contaminating the distillate.[17]

-

Distillation : The water in the flask is heated to boiling, generating steam that passes through the plant material. The steam vaporizes the volatile ethyl cinnamate. Alternatively, external steam can be introduced into the flask.[17]

-

Condensation and Collection : The mixture of steam and volatile compound vapor passes into a condenser, where it cools and liquefies. The resulting liquid, a mixture of water and the immiscible essential oil (hydrosol), is collected in a receiving flask.[14]

-

Separation : The collected distillate is transferred to a separatory funnel. The organic layer (containing ethyl cinnamate) is separated from the aqueous layer.

-

Solvent Extraction of Distillate : The aqueous layer is often extracted with an immiscible organic solvent (e.g., diethyl ether, methylene (B1212753) chloride) to recover any dissolved essential oil.[15][16]

-

Drying and Solvent Removal : The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate) and filtered. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude essential oil.[15]

Solvent Extraction

Solvent extraction is employed to isolate compounds based on their solubility in a particular solvent. Methods like maceration and Soxhlet extraction are common.

Experimental Protocol: Maceration [8][9]

-

Sample Preparation : Air-dried and powdered plant material (e.g., 100g of K. galanga rhizomes) is prepared.

-

Soaking : The powdered material is submerged in a suitable solvent (n-hexane is effective for ethyl p-methoxycinnamate) in a sealed container.[8][9][18] The mixture is left to stand at room temperature for a specified period (e.g., 24-72 hours), often with periodic agitation.

-

Filtration : The mixture is filtered to separate the solid plant residue from the liquid extract. The residue may be washed with fresh solvent to ensure complete extraction.

-

Concentration : The combined filtrates are concentrated under reduced pressure using a rotary evaporator to remove the bulk of the solvent, yielding a crude extract.[18]

Experimental Protocol: Soxhlet Extraction [7][8][19]

-

Sample Preparation : Dried and powdered plant material is placed in a thimble made of porous material (e.g., cellulose).

-

Apparatus Setup : The thimble is placed in the extraction chamber of a Soxhlet apparatus. The apparatus consists of a round-bottom flask containing the extraction solvent, the Soxhlet extractor, and a condenser.

-

Extraction : The solvent in the flask is heated to a boil. The solvent vapor travels up to the condenser, where it liquefies and drips into the thimble containing the plant material. The solvent fills the extraction chamber, extracting soluble compounds. Once the chamber is full, the solvent and dissolved extract are siphoned back into the boiling flask.

-

Continuous Cycle : This process repeats automatically, allowing for the efficient extraction of the compound with a relatively small amount of solvent. The process is continued for several hours (e.g., 6 hours).[8][9]

-

Concentration : After extraction, the solvent in the round-bottom flask, now containing the extracted compound, is evaporated to yield the crude extract.

Purification

Crude extracts obtained from distillation or solvent extraction are complex mixtures. Purification is necessary to isolate ethyl cinnamate.

Experimental Protocol: Column Chromatography [20][21][22][23]

-

Stationary Phase Preparation : A glass column is packed with a slurry of a solid adsorbent (the stationary phase), most commonly silica (B1680970) gel, in a non-polar solvent (the mobile phase), such as n-hexane.

-

Sample Loading : The crude extract is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the silica gel column.

-

Elution : A solvent or a gradient of solvents (mobile phase) is passed through the column. Compounds in the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase. Ethyl cinnamate, being moderately polar, will separate from more polar and less polar impurities.

-

Fraction Collection : The eluent is collected in a series of fractions.

-

Analysis : Each fraction is analyzed using Thin-Layer Chromatography (TLC) to identify the fractions containing the pure compound. Fractions with pure ethyl cinnamate are combined.

-

Solvent Removal : The solvent is removed from the combined pure fractions using a rotary evaporator to yield purified ethyl cinnamate.

Experimental Protocol: Recrystallization [8][9]

-

Solvent Selection : A suitable solvent or solvent mixture is chosen in which the compound is soluble at high temperatures but poorly soluble at low temperatures. A mixture of ethanol and n-hexane (e.g., 1:9) can be effective.[9]

-

Dissolution : The impure solid or concentrated oil is dissolved in the minimum amount of the hot solvent.

-

Cooling : The solution is allowed to cool slowly to room temperature, and then often placed in an ice bath to promote crystallization. As the solution cools, the solubility of ethyl cinnamate decreases, and it crystallizes out, leaving impurities in the solution.

-

Filtration : The purified crystals are collected by vacuum filtration and washed with a small amount of cold solvent.

-

Drying : The crystals are dried to remove any remaining solvent.

References

- 1. This compound | C11H12O2 | CID 7649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tuodaindus.com [tuodaindus.com]

- 3. foreverest.net [foreverest.net]

- 4. Ethyl cinnamate - Wikipedia [en.wikipedia.org]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 7. Extraction of Ethyl-p-methoxycinnamate from Kaempferia galanga L. | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]

- 8. researchgate.net [researchgate.net]

- 9. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Biosynthesis of methyl (E)-cinnamate in the liverwort Conocephalum salebrosum and evolution of cinnamic acid methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. engineering.iastate.edu [engineering.iastate.edu]

- 15. magritek.com [magritek.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pubs.aip.org [pubs.aip.org]

- 19. organomation.com [organomation.com]

- 20. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Regenerated Silica Gel for Isolation of Ethyl p-Methoxycinnamate from Kaempferia galanga rhizome | E3S Web of Conferences [e3s-conferences.org]

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 3-phenylprop-2-enoate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of organic compounds, with a specific focus on Ethyl 3-phenylprop-2-enoate (B8295013) (ethyl cinnamate). Due to the current lack of publicly available, complete single-crystal X-ray diffraction data for ethyl cinnamate (B1238496), this document will utilize the closely related and well-studied compound, trans-cinnamic acid, as a proxy to illustrate the experimental protocols, data analysis, and visualization of crystallographic information.

Introduction

Ethyl 3-phenylprop-2-enoate, commonly known as ethyl cinnamate, is an ester of cinnamic acid and ethanol. It is a key fragrance and flavor component found in the essential oil of cinnamon. The arrangement of molecules in the solid state, or its crystal structure, dictates many of its bulk physicochemical properties, such as melting point, solubility, and stability. Understanding the crystal structure is therefore of significant interest in the pharmaceutical, food, and materials science industries.

The primary method for elucidating the atomic and molecular structure of a crystalline solid is single-crystal X-ray diffraction (XRD).[1][2] This technique provides precise information on bond lengths, bond angles, and the three-dimensional packing of molecules within the crystal lattice.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of a crystal structure using single-crystal XRD follows a well-defined workflow, from crystal growth to data analysis.

Crystal Growth

The first and often most challenging step is to grow a high-quality single crystal of the compound. For an organic compound like ethyl cinnamate, which is an oily liquid at room temperature, crystallization would require cooling below its melting point (6-8 °C). Several techniques can be employed to obtain single crystals suitable for XRD analysis:

-

Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a controlled environment. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal.[3][4]

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is gradually cooled, allowing for the slow formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile solvent in which the compound is insoluble. Slow diffusion of the precipitant vapor into the solution induces crystallization.

Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell parameters and the symmetry of the crystal lattice. The "phase problem" is solved using computational methods to generate an initial electron density map. This map is then interpreted to build a molecular model, identifying the positions of the individual atoms. The final step is the refinement of this model against the experimental data to improve its accuracy. The quality of the final structure is assessed by various metrics, including the R-factor.

Data Presentation: An Illustrative Example using trans-Cinnamic Acid

As the crystallographic data for this compound is not publicly available, the following tables present the data for a well-characterized related molecule, trans-cinnamic acid, to demonstrate the standard format for presenting such information.

Table 1: Crystal Data and Structure Refinement for trans-Cinnamic Acid

| Parameter | Value |

| Empirical formula | C₉H₈O₂ |

| Formula weight | 148.16 |

| Temperature | 295(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 5.58(1) Å, α = 90° |

| b = 17.89(2) Å, β = 97.0(1)° | |

| c = 7.78(1) Å, γ = 90° | |

| Volume | 771.5(2) ų |

| Z | 4 |

| Density (calculated) | 1.276 Mg/m³ |

| Absorption coefficient | 0.76 mm⁻¹ |

| F(000) | 312 |

| Crystal size | 0.4 x 0.3 x 0.2 mm |

| Theta range for data collection | 5.0 to 65.0° |

| Reflections collected | 1354 |

| Independent reflections | 1194 [R(int) = 0.045] |

| Completeness to theta = 65.0° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 1194 / 0 / 123 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.056, wR2 = 0.154 |

| R indices (all data) | R1 = 0.078, wR2 = 0.171 |

| Largest diff. peak and hole | 0.21 and -0.19 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for trans-Cinnamic Acid

| Bond | Length (Å) | Angle | Angle (°) |

| O(1)-C(7) | 1.314(3) | O(1)-C(7)-O(2) | 122.9(2) |

| O(2)-C(7) | 1.221(3) | O(1)-C(7)-C(8) | 114.1(2) |

| C(1)-C(2) | 1.389(4) | O(2)-C(7)-C(8) | 123.0(2) |

| C(1)-C(6) | 1.381(4) | C(7)-C(8)-C(9) | 120.6(2) |

| C(8)-C(9) | 1.332(4) | C(1)-C(9)-C(8) | 127.4(2) |

| C(1)-C(9) | 1.472(4) |

Visualizations

Diagrams are essential for representing complex workflows and relationships in crystallography.

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow from obtaining a compound to determining its crystal structure.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Logical Relationship of Isomers and Polymorphs

The following diagram illustrates the relationship between geometric isomers and the concept of polymorphism, using cinnamic acid as an example.

Caption: Isomeric and polymorphic relationships of cinnamic acid.

Conclusion

While the complete crystal structure of this compound is not currently available in public databases, the methodologies for its determination are well-established. This guide has outlined the necessary experimental protocols and data presentation standards for such an analysis. The provided example of trans-cinnamic acid serves as a template for the type of detailed structural information that can be obtained through single-crystal X-ray diffraction. For researchers in drug development and materials science, obtaining and analyzing the crystal structure of ethyl cinnamate and its derivatives could provide crucial insights into their solid-state properties and behavior.

References

Quantum chemical calculations on Ethyl 3-phenylprop-2-enoate

An In-Depth Technical Guide to Quantum Chemical Calculations on Ethyl 3-phenylprop-2-enoate (B8295013) and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-phenylprop-2-enoate, commonly known as ethyl cinnamate (B1238496), is an organic compound found in the essential oil of cinnamon.[1] It belongs to the cinnamate class of molecules, which are widely studied for their diverse pharmacological activities, including antioxidant, antidiabetic, and anticancer properties.[2] Understanding the molecular structure, electronic properties, and reactivity of ethyl cinnamate is crucial for the rational design of new therapeutic agents. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating these properties at the atomic level.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to ethyl cinnamate and its derivatives. It details the standard computational methodologies, presents key quantitative data derived from these calculations, and illustrates the typical workflow involved. The insights gained from such theoretical studies are invaluable for predicting molecular behavior and guiding experimental research in drug discovery and development.

Computational Methodology

The most common approach for quantum chemical calculations on cinnamate derivatives involves Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.[3] The B3LYP hybrid functional is frequently employed for these types of organic molecules.

Experimental Protocol: A Typical DFT Calculation Workflow

-

Molecule Building and Input Preparation : The 3D structure of this compound is first constructed using molecular modeling software (e.g., GaussView).

-

Geometry Optimization : The initial structure is then optimized to find its lowest energy conformation. This is typically performed using DFT with the B3LYP functional and a Pople-style basis set, such as 6-311++G(d,p) or 6-31+G(d,p).[4] The optimization process systematically alters bond lengths and angles to find the most stable molecular geometry.[2]

-

Frequency Calculations : Following optimization, vibrational frequency calculations are performed at the same level of theory. This step serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it provides theoretical infrared (IR) and Raman spectra.[4][5] These calculated spectra can be compared with experimental data to validate the computational model.

-

Electronic Property Analysis : With the optimized geometry, various electronic properties are calculated. This includes the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE) are critical descriptors of the molecule's chemical reactivity and stability.[4]

-

Further Analysis (Optional) : Additional analyses such as Natural Bond Orbital (NBO) analysis for studying intramolecular interactions, and Time-Dependent DFT (TD-DFT) for predicting UV-Visible absorption spectra can also be performed to gain deeper insights.[4][6]

The following diagram illustrates the logical workflow of a typical quantum chemical calculation.

Caption: Logical workflow for a typical quantum chemical calculation study.

Data Presentation: Calculated Properties

Table 1: Optimized Geometrical Parameters (Representative Derivative)

| Parameter | Bond | Calculated Value |

| Bond Lengths (Å) | C=O | 1.215 |

| C-O (ester) | 1.354 | |

| C=C (alkene) | 1.341 | |

| C-C (phenyl) | 1.390 - 1.410 | |

| Bond Angles (°) | O=C-O | 124.5 |

| C=C-C (phenyl) | 127.8 | |

| C-O-C (ester) | 116.7 |

Data sourced from calculations on Ethyl 4-hydroxy-3-methoxycinnamate and is illustrative for the cinnamate scaffold.[4]

Table 2: Theoretical Vibrational Frequencies vs. Experimental Data

A comparison between calculated vibrational frequencies for a cinnamate structure and experimental IR data for ethyl cinnamate highlights key functional groups. Theoretical frequencies are often scaled (e.g., by a factor of 0.961) to better match experimental values obtained in the solid state.[4]

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Scaled) | Experimental IR Frequency (cm⁻¹)[7] |

| C=O Stretch | Carbonyl (Ester) | ~1710 - 1740 | 1700 |

| C=C Stretch | Alkene (conjugated) | ~1630 - 1650 | 1636 |

| C-O Stretch | Ester | ~1160 - 1180 | 1162 |

| =C-H Bend | Alkene | ~970 - 990 | Not specified |

| C-H Stretch | Aromatic Ring | ~3050 - 3100 | Not specified |

Calculated frequencies are representative values for the cinnamate functional group based on DFT studies of derivatives.[4]

Table 3: Calculated Electronic Properties (Representative Derivative)

The Frontier Molecular Orbitals, HOMO and LUMO, are key to understanding electronic transitions and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[4] A smaller HOMO-LUMO energy gap implies higher chemical reactivity and lower kinetic stability.[8]

| Parameter | Gas Phase | Ethanol |

| HOMO Energy (eV) | -5.898 | -6.191 |

| LUMO Energy (eV) | -1.671 | -1.399 |

| Energy Gap (ΔE) (eV) | 4.227 | 4.792 |

| Dipole Moment (Debye) | 3.51 | 4.86 |

Data sourced from calculations on Ethyl 4-hydroxy-3-methoxycinnamate at the B3LYP/6-31+G(d,p) level.[4]

Conclusion

Quantum chemical calculations provide a powerful, non-invasive method to investigate the fundamental properties of molecules like this compound. By employing DFT methods, researchers can obtain detailed information on molecular geometry, vibrational modes, and electronic structure. This data, as exemplified by studies on its derivatives, is critical for understanding the molecule's stability, reactivity, and potential for intermolecular interactions. For professionals in drug development, these theoretical insights can guide the synthesis of new derivatives with enhanced biological activity and provide a molecular-level understanding of their mechanism of action, ultimately accelerating the discovery of new and more effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 8. researchgate.net [researchgate.net]

Thermogravimetric Analysis of Ethyl 3-phenylprop-2-enoate: A Technical Guide

Introduction

Ethyl 3-phenylprop-2-enoate (B8295013), commonly known as ethyl cinnamate (B1238496), is an aromatic ester widely utilized in the flavor, fragrance, and pharmaceutical industries. A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring product quality, safety, and stability during manufacturing, storage, and application. Thermogravimetric analysis (TGA) is a fundamental analytical technique employed to investigate the thermal behavior of materials by monitoring their mass change as a function of temperature in a controlled atmosphere. This technical guide provides an in-depth overview of the thermogravimetric analysis of ethyl 3-phenylprop-2-enoate, including a representative experimental protocol, analysis of its thermal decomposition profile, and a plausible degradation pathway. Due to the limited availability of specific TGA data for this compound in the public domain, this guide synthesizes information from analogous aromatic esters and general principles of thermal analysis.

Experimental Protocol

A standard methodology for the thermogravimetric analysis of a volatile organic compound like this compound is detailed below. This protocol is designed to yield reproducible and accurate data on its thermal decomposition.

Table 1: Experimental Parameters for TGA of this compound

| Parameter | Value |

| Instrument | Thermogravimetric Analyzer |

| Sample Mass | 5 - 10 mg |

| Crucible | Alumina (Al₂O₃), 70 µL |

| Atmosphere | Nitrogen (Inert) |

| Purge Gas Flow Rate | 50 mL/min |

| Heating Rate | 10 °C/min |

| Temperature Range | 30 °C to 700 °C |

| Data Acquisition | Mass change (%) vs. Temperature (°C) |

Diagram 1: Experimental Workflow for TGA

Caption: A flowchart illustrating the key steps in the thermogravimetric analysis of this compound.

Thermal Decomposition Profile

The thermal degradation of this compound under an inert atmosphere, such as nitrogen, is expected to occur in a single, well-defined step. The decomposition profile is characterized by an onset temperature, a peak decomposition temperature (from the derivative thermogravimetric, DTG, curve), and a final or endset temperature.

Based on data for similar aromatic esters, the thermal decomposition of this compound is anticipated to commence at approximately 150-200°C and be complete by around 300-350°C.[1][2] A visual representation from a study including ethyl cinnamate suggests a significant mass loss between approximately 150°C and 250°C.[3]

Table 2: Representative Thermal Decomposition Data for this compound

| Parameter | Temperature Range (°C) | Mass Loss (%) |

| Decomposition Onset (T_onset) | 150 - 200 | ~5 |

| Peak Decomposition (T_peak) | 200 - 250 | ~50 |

| Decomposition Endset (T_endset) | 250 - 350 | >95 |

Plausible Decomposition Pathway

The thermal decomposition of esters can proceed through various mechanisms. For this compound, a plausible pathway involves a unimolecular elimination reaction via a six-membered transition state, a process known as a cis-elimination or an ester pyrolysis.[4] This reaction would lead to the formation of cinnamic acid and ethylene. Subsequently, at higher temperatures, cinnamic acid can undergo decarboxylation to yield styrene.

Diagram 2: Proposed Thermal Decomposition Pathway

Caption: A proposed reaction pathway for the thermal decomposition of this compound.

This technical guide outlines the fundamental aspects of the thermogravimetric analysis of this compound. While specific, detailed TGA data for this compound remains scarce, the provided experimental protocol, representative decomposition data, and proposed degradation pathway offer a solid foundation for researchers, scientists, and drug development professionals. The thermal behavior of this compound is characterized by a single-step decomposition process, likely proceeding through a cis-elimination mechanism. Further experimental studies are warranted to precisely quantify the kinetic parameters of its thermal degradation.

References

Methodological & Application

Application Notes and Protocols: Ethyl 3-phenylprop-2-enoate in the Heck Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has wide applications in the synthesis of fine chemicals, pharmaceuticals, and complex natural products.[3] Ethyl 3-phenylprop-2-enoate (B8295013), commonly known as ethyl cinnamate, is a disubstituted alkene that can serve as a versatile substrate in the Heck reaction, leading to the formation of tri- and tetra-substituted alkenes, which are valuable scaffolds in medicinal chemistry and materials science.

These application notes provide a comprehensive overview of the use of ethyl 3-phenylprop-2-enoate as a substrate in the Heck reaction, including detailed experimental protocols and quantitative data on reaction conditions and yields.

Reaction Mechanism and Workflow

The catalytic cycle of the Heck reaction is a well-established process involving a Pd(0)/Pd(II) cycle. The key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene (this compound) into the Pd-aryl bond, and finally, β-hydride elimination to release the product and regenerate the Pd(0) catalyst.[1]

Caption: Catalytic cycle of the Heck reaction with this compound.

A typical experimental workflow for performing a Heck reaction with this compound is outlined below.

References

Application Notes and Protocols for Michael Addition Reactions Involving Ethyl 3-Phenylprop-2-enoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Michael addition reaction utilizing ethyl 3-phenylprop-2-enoate (B8295013) (ethyl cinnamate) as the Michael acceptor. This versatile reaction is a cornerstone in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of a wide array of complex molecular architectures relevant to pharmaceutical and materials science research.

The following sections detail the reaction of ethyl 3-phenylprop-2-enoate with various nucleophiles, including stabilized carbanions, amines, and thiols. Both classical and modern catalytic systems are presented, with a focus on asymmetric transformations that are critical in the development of chiral drug candidates.

General Principles

The Michael addition is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the case of this compound, the electron-withdrawing ester group polarizes the conjugated system, rendering the β-carbon electrophilic and susceptible to attack by a soft nucleophile.

Diagram of the General Michael Addition Mechanism:

Caption: General mechanism of the Michael addition reaction.

Quantitative Data Summary

The following tables summarize the quantitative data for the Michael addition of various nucleophiles to this compound under different catalytic conditions.

Table 1: Michael Addition of Carbon Nucleophiles to this compound

| Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | dr | Reference |

| Diethyl Malonate | Sodium Ethoxide (cat.) | Ethanol | - | High | N/A | N/A | [Generic] |

| Diethyl Malonate | (R)-pyrrolidin-2-yl squaramide | Toluene (B28343) | 24 | 87-98 | 99 | >99:1 | [1] |

| Cyclohexanone | L-Proline (20) | DMSO | 24 | 75 | 95 | - | [2] |

| Nitromethane | K₂CO₃ / TEBAC | CH₂Cl₂ | - | 89 | N/A | >95:5 | [3] |

Table 2: Aza-Michael Addition to this compound

| Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aniline (B41778) | None | Neat | 80 | 4 | High | [Generic] |

| Aniline | Yb(OTf)₃ (10) | Acetonitrile | 50 | 12 | 85 | [Generic Lewis Acid Catalysis] |

| Piperidine | None | Neat | RT | 2-3 days | High | [Generic] |

Table 3: Thia-Michael Addition to this compound

| Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |

| Thiophenol | Triethylamine (B128534) (10) | Dichloromethane (B109758) | RT | 15-30 | High | [Generic] |

| Thiophenol | L-Proline (5) | [bmim]PF₆ | RT | 60 | High | [4] |

| Hexanethiol | Hexylamine (cat.) | Neat | - | - | Slower than fumarate | [Generic Reactivity Trend] |

Experimental Protocols

The following are detailed protocols for key Michael addition reactions involving this compound.

Protocol 1: Asymmetric Michael Addition of Diethyl Malonate using an Organocatalyst

This protocol describes the enantioselective addition of diethyl malonate to this compound catalyzed by a chiral squaramide organocatalyst.[1]

Materials:

-

This compound (1.0 equiv)

-

Diethyl malonate (1.2 equiv)

-